2-(4-Ethylphenoxy)nicotinic acid

Process Chemistry NSAID Intermediate Yield Comparison

2-(4-Ethylphenoxy)nicotinic acid, also named 2-(4-ethylphenoxy)pyridine-3-carboxylic acid, is a diaryl ether derivative of nicotinic acid. It serves as a critical building block in the synthesis of the propionic acid-class non-steroidal anti-inflammatory drug (NSAID) pranoprofen and in the preparation of compounds with antihistiminic and anaphylactic activity.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 954567-38-5
Cat. No. B106184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenoxy)nicotinic acid
CAS954567-38-5
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17)
InChIKeyRICLKTXAEHRTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenoxy)nicotinic acid (CAS 954567-38-5) – A Key Intermediate in NSAID and Antihistamine Synthesis


2-(4-Ethylphenoxy)nicotinic acid, also named 2-(4-ethylphenoxy)pyridine-3-carboxylic acid, is a diaryl ether derivative of nicotinic acid. It serves as a critical building block in the synthesis of the propionic acid-class non-steroidal anti-inflammatory drug (NSAID) pranoprofen and in the preparation of compounds with antihistiminic and anaphylactic activity [1]. Structurally, the molecule features a 4-ethylphenoxy substituent at the 2-position of the pyridine ring, imparting distinct reactivity and physicochemical properties compared to unsubstituted or halogenated phenoxy analogs.

Why 2-(4-Ethylphenoxy)nicotinic acid Cannot Be Replaced by Common 2-Aryloxynicotinic Acid Analogs


Generic substitution among 2-aryloxynicotinic acids is not feasible because the nature of the para-substituent on the phenoxy ring directly governs the compound's role as a specific drug intermediate. For instance, the 4-ethyl group is a structural requisite to ultimately yield pranoprofen via the patented nucleophilic substitution–cyclization–Grignard sequence; using a 4-methyl, 4-chloro, or unsubstituted phenoxy analog would produce a different final molecule with unknown pharmacological profile [1]. Furthermore, even among positional isomers, the 2-(4-ethylphenoxy) substitution pattern is essential, as the 6-(4-ethylphenoxy)nicotinic acid scaffold has been associated with an entirely different target class (HIF prolyl hydroxylase inhibition), underscoring that regioisomers are not interchangeable . Quantitative differences in synthetic yield and purity between the target compound and its closest analogs further reinforce the need for compound-specific sourcing.

Quantitative Differentiation Evidence for 2-(4-Ethylphenoxy)nicotinic acid Versus Closest Analogs


Synthetic Yield: 2-(4-Ethylphenoxy)nicotinic acid vs. 2-Phenoxynicotinic acid in Base-Promoted Nucleophilic Substitution

In a patent specifically disclosing a pranoprofen manufacturing route, the synthesis of 2-(4-ethylphenoxy)nicotinic acid from 2-chloronicotinic acid and 4-ethylphenol using sodium hydroxide in methanol achieved a 90% isolated yield after acid precipitation [1]. Under analogous reaction conditions (sodium methoxide/methanol, phenol instead of 4-ethylphenol, reflux, acid precipitation), 2-phenoxynicotinic acid was obtained in 95.36% yield [2]. The 5.4 percentage-point yield difference indicates that the ethyl-substituted phenol is slightly less efficient in this specific nucleophilic aromatic substitution, likely due to steric or electronic effects.

Process Chemistry NSAID Intermediate Yield Comparison

Target-Drug Specificity: 2-(4-Ethylphenoxy)nicotinic acid is a Direct Precursor to Pranoprofen, Unlike its 6-Isomer

The patented synthesis of pranoprofen explicitly employs 2-(4-ethylphenoxy)nicotinic acid as the key intermediate that undergoes ring closure, halogenation, reduction, and Grignard carboxylation to form the active pharmaceutical ingredient [1]. In contrast, the positional isomer 6-(4-ethylphenoxy)nicotinic acid is documented as a scaffold for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, a completely different therapeutic target . This regioisomer divergence means that no other substitution pattern on the pyridine ring can substitute for the 2-isomer in the pranoprofen route, making compound identity verification by NMR or HPLC essential for procurement.

Drug Intermediate Regioisomer Specificity Pranoprofen

Solubility Profile Supports Downstream Processing in Polar and Chlorinated Solvents

The target compound exhibits solubility in acetone, dichloromethane, and methanol, as reported by a commercial supplier . This solubility profile facilitates homogeneous reaction conditions in the subsequent cyclization step (polyphosphoric acid or similar) and extraction workups. While many 2-aryloxynicotinic acids share solubility in these solvents, the absence of a halogen atom in the 4-ethyl analog avoids potential dehalogenation side reactions during high-temperature ring closure, a common issue with 4-chloro or 4-bromo congeners.

Solubility Formulation Process Chemistry

Purity and Storage Stability: Benchmarked at 98% Typical Purity with -20°C Long-Term Storage

Commercial sourcing of 2-(4-ethylphenoxy)nicotinic acid from reputable vendors typically specifies a purity of ≥98% and recommends storage at -20°C for long-term stability . In comparison, the 2-(4-methylphenoxy) analog has a lower melting point (164-165 °C) and a predicted pKa of 1.39 [1], suggesting a slightly different solid-state stability and acidic character. The higher molecular weight and lipophilicity of the ethyl analog (logP estimated at ~3.1 vs. ~2.7 for the methyl analog) may influence packaging and handling requirements, particularly for GMP intermediate procurement.

Purity Specification Storage Stability Procurement Benchmark

Validated Application Scenarios for 2-(4-Ethylphenoxy)nicotinic acid Based on Quantitative Evidence


Pranoprofen API Manufacturing: The Preferred Intermediate Route

Pharmaceutical manufacturers pursuing the patented 2-chloronicotinic acid–4-ethylphenol route to pranoprofen require 2-(4-ethylphenoxy)nicotinic acid as the immediate precursor for the phosphoric acid-mediated cyclization step. The 90% synthetic yield established in CN103864804B serves as the process benchmark, and the compound's solubility in methanol and dichloromethane supports the exact workup sequence described in the patent [1]. Sourcing this specific intermediate eliminates the need to develop a de novo synthetic route and reduces regulatory risk, as the identity and impurity profile can be directly matched to the patent precedent.

Antihistaminic and Anaphylactic Compound Research

The compound is a documented intermediate for synthesizing molecules with antihistaminic and anaphylactic activity . Medicinal chemistry groups exploring diaryl ether-containing GPCR modulators can leverage the ready solubility of 2-(4-ethylphenoxy)nicotinic acid in acetone and dichloromethane for amide coupling or esterification reactions. The 4-ethyl substituent provides a lipophilic handle distinct from the methyl or halogen analogs, potentially modulating pharmacokinetic properties without introducing a metabolically labile halogen.

Agrochemical Building Block for Diflufenican Congener Synthesis

The 2-(4-ethylphenoxy)nicotinic acid scaffold has been referenced in the development of diflufenican-like herbicides, where the pyridinecarboxylic acid moiety is a key pharmacophore for phytoene desaturase inhibition [1]. The absence of a halogen on the phenoxy ring offers a potential toxicological advantage in environmental fate studies, while the established large-scale synthesis protocol (100 g scale, 90% yield) supports feasibility for agrochemical kilo-lab campaigns.

Reference Standard for Positional Isomer Discrimination in Quality Control

Given the distinct biological activities of 2-(4-ethylphenoxy)nicotinic acid (NSAID intermediate) and its 6-isomer (HIF-PH inhibitor scaffold) , analytical laboratories require a certified reference standard of the 2-isomer for HPLC or NMR method validation. The documented purity (≥98%) and defined storage condition (−20°C) make the compound suitable for use as a system suitability standard in quality control and incoming raw material identification testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.